Benzenamine, 4-((4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl)-, monohydrochloride, mixt. with 4-((4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl)-2-methylbenzenamine monohydrochloride
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Overview
Description
Basic Fuchsin is a green, crystalline, solid dye that is one of the major components of magenta. Basic fuchsin is primarily used for bacterial identification, but is also used as a dye in textiles, leather, and printing inks. Exposure to basic fuchsin is irritating to the eyes and skin. The substance is reasonably anticipated to be a human carcinogen. (NCI05)
Scientific Research Applications
Electron Transfer in Polyaniline Models
N-(4-aminophenyl)-N-{4-[(4-aminophenyl)imino]-2,5-cyclohexadien-1-yliden}-1,4-benzediamine has been studied for its role in the protonation process in low-molecular-weight polyaniline models. This research is significant in understanding intermolecular electron transfer processes. The study involved examining the formation of monoradical cations and their association in dilute chloroform solutions, contributing to insights into electron interchange in aggregates (Lokshin et al., 2001).
Hemoglobin Adducts from Metabolites
The compound's metabolites, notably a 4,4'-methylenedianiline (MDA) metabolite, have been studied for their ability to form hemoglobin adducts. This research is crucial in biomonitoring and understanding the bioactivation pathways of MDA, potentially leading to genotoxic intermediates. The study provided insights into the peroxidative metabolism and its role in the formation of these adducts (Kautiainen et al., 1998).
Decomposition of Benzoquinone-Imine Dyes
A comparative kinetic study on benzoquinone-imine dyes, including compounds like 4-[(4-hydroxyphenyl)imino]-2,5-cyclohexadien-1-one, was conducted. This research is significant in the field of dye chemistry, as it explores the nucleophilic addition and carbinolamine intermediate cleavage processes, contributing to a better understanding of dye decomposition kinetics (Barra et al., 2004).
Antioxidant Properties
The compound's derivatives, such as (E)-2-{[(2-Aminophenyl)imino]methyl}-5-(benzyloxy)phenol, have been synthesized and studied for their antioxidant properties. This research contributes to the understanding of the chemical structures and properties of these molecules and their potential applications as antioxidants (Ghichi et al., 2018).
Conducting Polymer Synthesis
The synthesis of polymers using 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzenamine demonstrates applications in the field of conducting polymers. The research highlights the electronic transitions and bandgap of the resulting polymer, indicating its potential in electrochromic devices (Yildiz et al., 2008).
Antifungal Agent Synthesis
Derivatives of the compound have been synthesized and evaluated for their antifungal activity, providing insights into the bioactivity of these chemical structures against fungi like Candida albicans. This research contributes to the development of new antifungal agents (Malhotra et al., 2012).
Reactivity in Aqueous Solution
The study of N-methylated 2-aminoindamines, derivatives of the compound, has provided insights into their hydrolysis and intramolecular cyclization in aqueous solutions. This research enhances understanding of the chemical reactivity of these compounds under different pH conditions (Brown & Corbett, 1977).
Photochemical Reactivity
The reactivity of the 4-aminophenyl cation, generated from derivatives like 4-chloroaniline, under photolysis has been studied. This research provides insights into the photochemical behavior of such compounds and their potential applications in photochemistry (Guizzardi et al., 2001).
Properties
CAS No. |
8050-75-7 |
---|---|
Molecular Formula |
C39H38Cl2N6 |
Molecular Weight |
661.7 g/mol |
IUPAC Name |
4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;dihydrochloride |
InChI |
InChI=1S/C20H19N3.C19H17N3.2ClH/c1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15;20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;;/h2-12,23H,21-22H2,1H3;1-12,20H,21-22H2;2*1H |
InChI Key |
HUZKAVLURVIACJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.Cl.Cl |
Canonical SMILES |
CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.Cl.Cl |
Synonyms |
2-methyl-4,4'-((4-imino-2,5-cyclohexadien-1-ylidene)methylene)dianiline 4-((4-aminophenyl)(4-iminocyclohexa-2,5-dien-1- ylidene)methyl)-o-toluidine basic fuchsin basic magenta basic violet 14 C.I. 42510 C.I. basic violet 14, free base C.I. solvent red 41 CI 42510 CI 42510B magenta base magenta BPC rosaniline rosaniline base rosaniline dodecyl salt rosaniline hydrochloride rosaniline monohydrochloride solvent red 41 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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